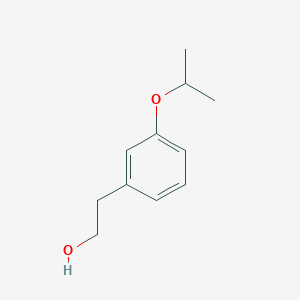
3-iso-Propoxyphenethyl alcohol
Overview
Description
3-iso-Propoxyphenethyl alcohol: is an organic compound with the molecular formula C11H16O2 . It is a type of phenethyl alcohol where the phenyl ring is substituted with an iso-propoxy group at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydration of Alkenes: One common method for preparing alcohols, including 3-iso-Propoxyphenethyl alcohol, is the hydration of alkenes.
Reduction of Carbonyl Compounds: Another method involves the reduction of carbonyl compounds, such as aldehydes or ketones, using reducing agents like sodium borohydride or lithium aluminum hydride.
Grignard Reaction: The Grignard reaction is also a viable synthetic route.
Industrial Production Methods:
Hydration of Ethene: On an industrial scale, alcohols like this compound can be produced by the hydration of ethene using phosphoric acid as a catalyst at high temperatures and pressures.
Catalytic Hydrogenation: Another industrial method involves the catalytic hydrogenation of carbon monoxide in the presence of a suitable catalyst, such as zinc oxide-chromic oxide.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-iso-Propoxyphenethyl alcohol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Esterification: The alcohol can react with carboxylic acids or their derivatives to form esters in the presence of acid catalysts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Hydrochloric acid, sulfuric acid.
Esterification: Carboxylic acids, acid anhydrides, acid chlorides, and acid catalysts.
Major Products Formed:
Oxidation: Aldehydes, ketones.
Reduction: Alkanes, secondary alcohols.
Substitution: Halides, ethers.
Esterification: Esters.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: 3-iso-Propoxyphenethyl alcohol is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It serves as a substrate in various catalytic reactions to study reaction mechanisms and catalyst efficiency.
Biology and Medicine:
Pharmaceuticals: This compound is investigated for its potential use in the development of new drugs due to its unique structural properties.
Biochemical Research: It is used in studies related to enzyme-substrate interactions and metabolic pathways.
Industry:
Mechanism of Action
Comparison with Similar Compounds
Phenethyl Alcohol: Similar in structure but lacks the iso-propoxy group, making it less hydrophobic.
Benzyl Alcohol: Contains a benzyl group instead of a phenethyl group, leading to different reactivity and applications.
Iso-propyl Alcohol: A simpler alcohol with a different functional group arrangement, used primarily as a solvent and disinfectant.
Uniqueness:
Structural Uniqueness: The presence of the iso-propoxy group at the third position of the phenethyl ring gives 3-iso-Propoxyphenethyl alcohol unique chemical and physical properties.
Reactivity: Its reactivity profile differs from other similar compounds due to the specific arrangement of functional groups.
Properties
IUPAC Name |
2-(3-propan-2-yloxyphenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-9(2)13-11-5-3-4-10(8-11)6-7-12/h3-5,8-9,12H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRQGKROEKKUPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
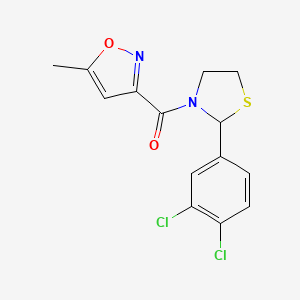
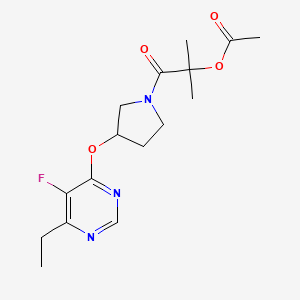
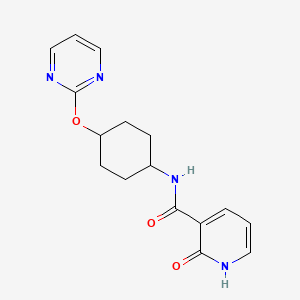

![N-(4-methoxyphenyl)-1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2515333.png)
![ETHYL 2-{[1,1'-BIPHENYL]-4-AMIDO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE](/img/structure/B2515334.png)
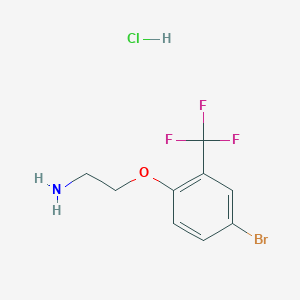
![8-bromo-1-(4-bromophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2515336.png)
![(Z)-ethyl 2-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2515337.png)
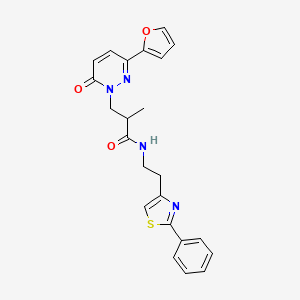
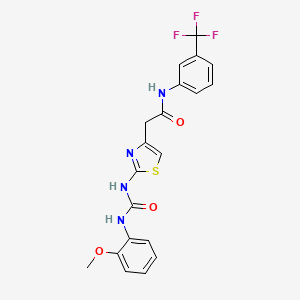
![2,6-bis[cyano(phenyl)methyl]benzonitrile](/img/structure/B2515345.png)
![2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2515346.png)
![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(3-methylpiperidin-1-yl)-2-oxoacetamide](/img/structure/B2515348.png)
